Urantide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Urantide is a selective and competitive urotensin-II (UT) receptor antagonist . It blocks hU-II induced contractions in thoracic aorta ex vivo and exhibits no effect on noradrenaline or endothelin 1-induced contraction or on acetylcholine-induced relaxation .

Synthesis Analysis

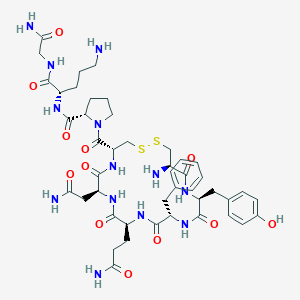

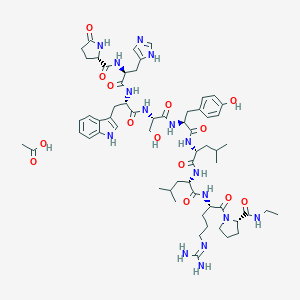

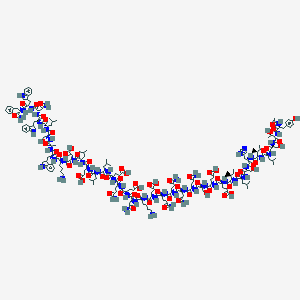

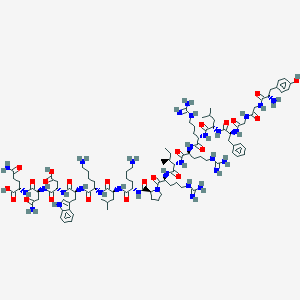

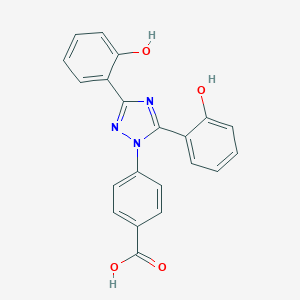

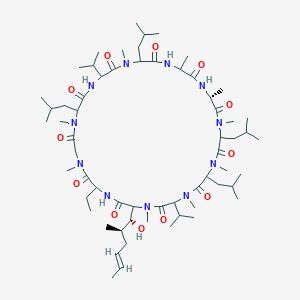

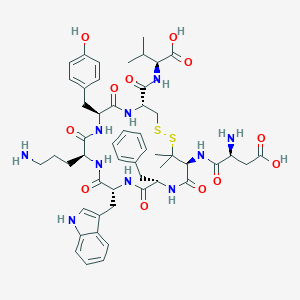

This compound is a synthetic peptide with the sequence DXFWXYCV, where X-2 = Pen, X-5 = Orn, Trp-4 = D-Trp, and there is a disulfide bridge between Pen2-Cys7 . The synthesis of this compound involves complex biochemical reactions, but the exact process is not detailed in the available literature.Molecular Structure Analysis

This compound has a molecular weight of 1075.26 and a formula of C51H66N10O12S2 . The sequence of this compound is DXFWXYCV, where X-2 = Pen, X-5 = Orn, Trp-4 = D-Trp, and there is a disulfide bridge between Pen2-Cys7 .Physical And Chemical Properties Analysis

This compound is soluble up to 2 mg/ml in water . It has a molecular weight of 1075.26 and a formula of C51H66N10O12S2 . The sequence of this compound is DXFWXYCV, where X-2 = Pen, X-5 = Orn, Trp-4 = D-Trp, and there is a disulfide bridge between Pen2-Cys7 .Aplicaciones Científicas De Investigación

Cardiovascular and Atherosclerosis Research

Urantide has been extensively studied for its potential in treating cardiovascular diseases, particularly atherosclerosis. Researchers have discovered that this compound, as an antagonist of the urotensin II receptor GPR14, can protect against atherosclerosis in rat models. It was found to reduce pathological changes and decrease the gene and protein expression levels of urotensin II and GPR14, indicating its potential in treating this condition (Zhao et al., 2013). Further studies have shown that this compound can improve atherosclerosis-related kidney injury by inhibiting the JAK2/STAT3 signaling pathway (Wang et al., 2020), and control the expression of inflammatory mediators such as C-reactive protein (CRP), monocyte chemotactic protein (MCP)-1, and transforming growth factor (TGF)-β in atherosclerotic rats (Zhao et al., 2014).

Cardioprotection and Ischemia-Reperfusion Injury

This compound has shown promise in cardioprotection, particularly against ischemia-reperfusion injury. Studies reveal that it can protect against myocardial ischemia-reperfusion injury in rats through pathways like protein kinase C and the phosphatidylinositol 3-kinase-Akt signaling pathway (Zhang et al., 2012). Additionally, this compound's ability to reduce myocardial apoptosis, possibly by modulating Bcl-2 and Bax protein expression, further demonstrates its potential in treating heart diseases (Yao et al., 2011).

Impact on Vascular Smooth Muscle Cells

Research has also delved into the effects of this compound on vascular smooth muscle cells (VSMCs), finding that it can inhibit their proliferation and the expression of U-II and GPR14, crucial in the development of atherosclerosis (Zhao et al., 2013).

Collagen Metabolism in Atherosclerosis

This compound has been shown to regulate collagen metabolism in atherosclerotic rat hearts, inhibiting the JAK2/STAT3 pathway. This could be significant in preventing and treating atherosclerotic myocardial fibrosis, suggesting a new therapeutic avenue (Wang et al., 2020).

Other Potential Applications

Further studies have explored additional applications, such as the role of this compound in mitigating myocardial damage in atherosclerotic rats by regulating the MAPK signaling pathway (Zhao et al., 2020), and its effects on acute hepatocyte apoptosis in mice (Yu et al., 2011). These findings highlight this compound's diverse potential in biomedical research.

Mecanismo De Acción

Propiedades

IUPAC Name |

(2S)-2-[[(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(3-aminopropyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H66N10O12S2/c1-27(2)41(50(72)73)60-48(70)39-26-74-75-51(3,4)42(61-43(65)33(53)24-40(63)64)49(71)58-37(21-28-11-6-5-7-12-28)45(67)57-38(23-30-25-54-34-14-9-8-13-32(30)34)47(69)55-35(15-10-20-52)44(66)56-36(46(68)59-39)22-29-16-18-31(62)19-17-29/h5-9,11-14,16-19,25,27,33,35-39,41-42,54,62H,10,15,20-24,26,52-53H2,1-4H3,(H,55,69)(H,56,66)(H,57,67)(H,58,71)(H,59,68)(H,60,70)(H,61,65)(H,63,64)(H,72,73)/t33-,35-,36-,37-,38+,39-,41-,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLUBANOZQJZFE-QVKHRKAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H66N10O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.